molecular formula C18H15ClN4O3 B4695120 methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate

methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate

Cat. No. B4695120
M. Wt: 370.8 g/mol
InChI Key: WKKXHZCVFMADFP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate, also known as MCCB, is a chemical compound with potential applications in scientific research. MCCB belongs to the family of benzoylphenylurea compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate is not fully understood. However, studies have shown that methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate may inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This may lead to the disruption of microtubule dynamics, which is important in cell division and migration. methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate may also induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects
Studies have shown that methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate may have biochemical and physiological effects on cancer cells and neurons. methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been shown to protect neurons from oxidative stress and promote neurite outgrowth.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has several advantages for lab experiments, including its high purity and stability. However, methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has some limitations, including its low solubility in water and some organic solvents.

Future Directions

For the study of methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate include the development of more efficient synthesis methods, understanding its mechanism of action, and the development of new derivatives.

Scientific Research Applications

Methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging cancer cells. methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has also been investigated for its potential as an inhibitor of tubulin polymerization, which is important in cancer treatment. Additionally, methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 4-chloro-2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-11-10-20-22-23(11)14-6-3-12(4-7-14)17(24)21-16-9-13(19)5-8-15(16)18(25)26-2/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKXHZCVFMADFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate
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methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate
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methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate
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methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate
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methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.